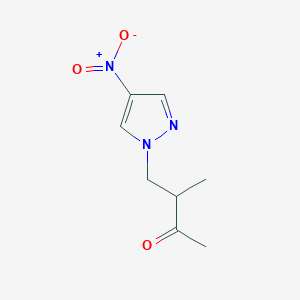

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one

描述

属性

IUPAC Name |

3-methyl-4-(4-nitropyrazol-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-6(7(2)12)4-10-5-8(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYUKRNZHMMHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 4-nitro-1H-pyrazole under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methyl-4-(4-amino-1H-pyrazol-1-yl)butan-2-one .

科学研究应用

Synthesis and Characterization

The synthesis of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves multi-step reactions that may include the use of various reagents and catalysts. For instance, the synthesis can be achieved through the reaction of a suitable pyrazole derivative with a ketone under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyrazole ring can enhance activity against various bacterial strains, making this compound a candidate for further investigation as an antimicrobial agent .

- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects. The presence of the nitro group in 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one may contribute to its potential as an anti-inflammatory agent through modulation of inflammatory pathways .

- Cancer Research : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The specific mechanisms by which 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one may act on cancer cells are still under investigation but could involve apoptosis induction or cell cycle arrest .

Applications in Agrochemicals

The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide. The nitro group is often associated with increased biological activity against pests and pathogens. Research into similar pyrazole compounds has demonstrated effectiveness in controlling various agricultural pests, suggesting that 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one could be developed for similar uses .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory activities; potential anti-cancer effects |

| Agrochemicals | Possible use as pesticides or herbicides based on structural activity relationships |

Case Study 1: Antimicrobial Efficacy

A study investigated various pyrazole derivatives against multiple bacterial strains, demonstrating that modifications to the structure significantly influenced antimicrobial activity. The results indicated that compounds with nitro groups showed enhanced efficacy compared to those without.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to evaluate the anti-inflammatory properties of pyrazole derivatives. The results suggested that certain derivatives could inhibit pro-inflammatory cytokine production, highlighting the therapeutic potential of compounds like 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one.

作用机制

The mechanism of action of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

相似化合物的比较

Key Structural Features :

- Core : Butan-2-one (methyl ethyl ketone backbone).

- Substituents :

- Methyl group at position 2.

- 4-Nitro-1H-pyrazol-1-yl group at position 4.

Comparison with Structurally Similar Compounds

4-(4-Hydroxyphenyl)Butan-2-one

Structure: Butan-2-one substituted with a 4-hydroxyphenyl group at position 4. Applications: Regulated by the International Fragrance Association (IFRA) for use in cosmetics and fragrances. Key Differences:

- Substituent : Hydroxyphenyl (polar, aromatic) vs. nitro-pyrazole (electron-deficient heterocycle).

- Applications : The hydroxyphenyl derivative is fragrance-oriented, whereas nitro-pyrazole compounds are more likely to be investigated for bioactive properties.

Butan-2-one (Methyl Ethyl Ketone, MEK)

Structure : Unsubstituted butan-2-one.

Applications : Widely used as an industrial solvent due to its low cost and high volatility .

Key Differences :

- Complexity : MEK lacks functional groups, making it chemically simpler and less specialized.

- Safety : MEK is flammable and a respiratory irritant but has well-established handling guidelines. In contrast, the nitro-pyrazole substituent in the target compound may introduce unexplored hazards (e.g., nitro group-related toxicity).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The discontinuation of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one may reflect synthetic complexity or instability, as nitro groups can complicate purification or storage .

- Biological Potential: Pyrazole derivatives are frequently studied for antimicrobial or anticancer activity. The nitro group could enhance binding to biological targets but may also increase cytotoxicity.

- Safety Gaps : Unlike 4-(4-hydroxyphenyl)butan-2-one, which has a detailed IFRA safety assessment, the nitro-pyrazole analog lacks publicly available toxicological data, highlighting a need for further study .

生物活性

3-Methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one, with the CAS number 942852-81-5, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one is . It features a pyrazole ring, which is known for its diverse biological activities. The compound is classified as an irritant, highlighting the need for careful handling in laboratory settings .

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety often exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies demonstrated that various synthesized pyrazole compounds exhibited activity against a range of bacterial strains, including E. coli and Bacillus subtilis. For example, one derivative showed promising results with an inhibition rate comparable to standard antibiotics at a concentration of 40 µg/mL .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyrazole-based compounds. For instance, some derivatives were found to have IC50 values indicating effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

The mechanisms by which 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Certain pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : These compounds can downregulate the production of pro-inflammatory cytokines.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Pyrazole Derivatives | Anti-inflammatory | Up to 85% inhibition of TNF-α at 10 µM |

| Burguete et al. (2015) | 1-acetyl-3,5-diphenylpyrazole | Antimicrobial | Effective against E. coli and Bacillus subtilis |

| Recent Studies (2022) | Various Pyrazole Derivatives | Antioxidant | IC50 values ranging from 4.67 μg/mL to higher concentrations |

常见问题

Q. What are the recommended synthetic routes for 3-methyl-4-(4-nitro-1H-pyrazol-1-yl)butan-2-one, and how can purity be validated?

The synthesis typically involves multi-step reactions, such as condensation between pyrazole derivatives and ketones. For example, a nitro-substituted pyrazole may undergo nucleophilic substitution with a butanone precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to avoid side products like regioisomers . Purity validation requires analytical techniques:

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Data collection using synchrotron radiation or laboratory diffractometers.

- Refinement with programs like SHELXL , which handles anisotropic displacement parameters and validates bond lengths/angles against known databases . For example, the nitro group’s O–N–O angle should be ~125° .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Contradictions may arise from variations in:

- Test strains : Gram-positive vs. Gram-negative bacteria exhibit differing membrane permeability.

- Compound purity : Trace impurities (e.g., unreacted nitro-pyrazole) may skew bioassay results .

- Assay conditions : MIC (Minimum Inhibitory Concentration) values depend on solvent (DMSO vs. aqueous buffer). Methodological solutions :

- Re-test under standardized protocols (CLSI guidelines).

- Perform dose-response curves to establish EC values .

Q. What strategies optimize the synthetic yield of this compound in scaled-up reactions?

Yield optimization requires factorial design experiments (DoE) to assess variables:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity but may increase side reactions.

- Catalyst : Lewis acids (e.g., ZnCl) can accelerate condensation but require strict moisture control .

- Temperature : Elevated temperatures (80–100°C) reduce reaction time but risk decomposition. A case study achieved 78% yield using DMF at 90°C with 5 mol% ZnCl .

Q. How does the nitro group’s position on the pyrazole ring influence electronic properties and reactivity?

The nitro group at the 4-position of pyrazole acts as a strong electron-withdrawing group, which:

- Reduces electron density on the pyrazole ring, directing electrophilic substitution to meta positions.

- Stabilizes negative charge in intermediates during nucleophilic reactions. Computational studies (DFT) can quantify this effect via Hammett constants () . Experimentally, cyclic voltammetry shows a reduction peak at -0.85 V (vs. Ag/AgCl), confirming nitro’s electron-deficient nature .

Q. What advanced techniques validate crystallographic data quality for this compound?

Beyond SHELXL refinement, use:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and ketone groups).

- Raman spectroscopy : Confirms nitro-group vibrations (~1350 cm) .

- Twinned data refinement : For crystals with non-merohedral twinning, SHELXL’s TWIN command adjusts scaling factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。